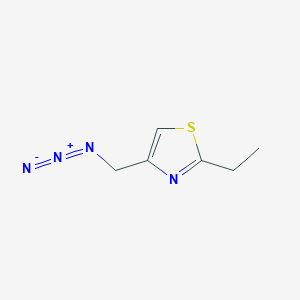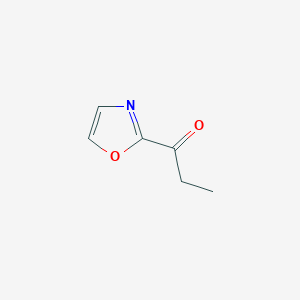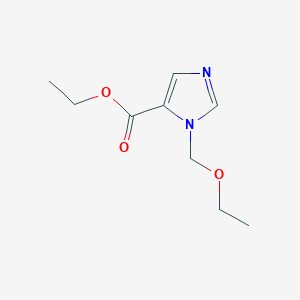
4-(Azidomethyl)-2-ethyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Azidomethyl)-2-ethyl-1,3-thiazole” contains an azidomethyl group (-CH2-N3), an ethyl group (-CH2-CH3), and a 1,3-thiazole ring. The azide group is known for its high reactivity and is often used in click chemistry . The 1,3-thiazole ring is a heterocyclic compound containing both sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a five-membered 1,3-thiazole ring substituted at the 2-position with an ethyl group and at the 4-position with an azidomethyl group. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. One of the most common is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, azides are generally highly reactive and can be explosive. Thiazoles are aromatic and relatively stable. The exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally .Aplicaciones Científicas De Investigación
Fluorescence and Metal Complexation : Thiazole derivatives, such as 4-hydroxy-1,3-thiazoles, demonstrate significant fluorescent properties and the potential for metal complexation. These properties make them suitable for widespread applications, including in the fields of photophysics and coordination chemistry (Täuscher et al., 2010).
Crystal Structure and Quantum Chemical Analysis : Studies on compounds like Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate reveal insights into their crystal structures and molecular properties. These analyses are crucial for understanding the physical and chemical behaviors of such compounds, which can have implications in materials science and drug design (Akhileshwari et al., 2021).
Antidiabetic Potential : Thiazole derivatives have been studied for their potential as antidiabetic agents. Their structural properties and biological activities make them promising candidates for therapeutic applications in treating diabetes (Kees et al., 1995).
Chemosensors for Metal Ions : Some thiazole derivatives are effective as fluorescent chemosensors for metal ions such as Cr3+ and Al3+. This application is significant in environmental monitoring and industrial process control (Jung et al., 2012).
Anticancer Properties : Thiabendazole-derived 1,2,3-triazole compounds, which are related to thiazole chemistry, have shown promising in vitro anticancer activity. Such compounds are potential candidates for the development of new cancer therapies (El Bourakadi et al., 2020).
Corrosion Inhibition : Thiazole compounds like 2-amino-4-methyl-thiazole have applications in corrosion inhibition, demonstrating the potential to protect metals in acidic environments. This application is significant in materials science and engineering (Yüce et al., 2014).
Antimicrobial Activity : Derivatives of 1,3,4-thiadiazole, a closely related compound, have shown a wide range of biological activities including antimicrobial properties. This makes them valuable in the development of new pharmaceuticals and health-related products (Matysiak, 2015).
Safety and Hazards
Direcciones Futuras
The use of azides in organic synthesis and material science is a topic of ongoing research. They are particularly useful in “click chemistry”, which is a method for rapidly generating libraries of compounds for screening in drug discovery . The future directions for “4-(Azidomethyl)-2-ethyl-1,3-thiazole” would likely depend on its intended application, which could range from medicinal chemistry to material science.
Propiedades
IUPAC Name |
4-(azidomethyl)-2-ethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-2-6-9-5(4-11-6)3-8-10-7/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDYAATQTUWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2830494.png)

![N-(4-fluorobenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2830497.png)




![N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2830506.png)

![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)


